N,N'-Bis(P-toluenesulfonyl)hydrazine

Catalog No.
S751842
CAS No.
14062-05-6
M.F
C14H16N2O4S2
M. Wt
340.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Bis(P-toluenesulfonyl)hydrazine

Traditional diazomethane-based diazo synthesis poses severe safety and regulatory hurdles. N,N'-Bis(p-toluenesulfonyl)hydrazine offers a crystalline, weighable alternative that undergoes base-mediated elimination to generate diazo compounds directly from α-bromoacetates or α-bromoketones. Key advantages: bench stability, no explosive gas handling, precise stoichiometry, and scalability. Replaces hazardous diazomethane and avoids multi-step diazotransfer limitations. Supplied as ≥97% purity solid, shipped ambient, ensuring supply chain integrity for pharmaceutical and materials synthesis.

CAS Number

14062-05-6

Product Name

N,N'-Bis(P-toluenesulfonyl)hydrazine

IUPAC Name

4-methyl-N'-(4-methylphenyl)sulfonylbenzenesulfonohydrazide

Molecular Formula

C14H16N2O4S2

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C14H16N2O4S2/c1-11-3-7-13(8-4-11)21(17,18)15-16-22(19,20)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3

InChI Key

CVRIWLRSJCDOOX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNS(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNS(=O)(=O)C2=CC=C(C=C2)C

The exact mass of the compound N,N'-Bis(P-toluenesulfonyl)hydrazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179371. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

N,N'-Bis(p-toluenesulfonyl)hydrazine, 1,2-Bis(p-toluenesulfonyl)hydrazine, N,N'-Ditosylhydrazine, Bis(p-toluenesulfonyl)hydrazine, N,N'-Bis(p-tolylsulfonyl)hydrazine

Purity

≥97%

Package Size

5 g, 25 g

N,N'-Bis(p-toluenesulfonyl)hydrazine (CAS: 14062-05-6) is a highly stable, crystalline disulfonylhydrazine reagent primarily utilized for the direct, one-pot synthesis of diazoacetates and diazo compounds from their corresponding alpha-bromoacetates or alpha-bromoketones [1]. In contrast to traditional diazotransfer reagents or explosive gaseous precursors like diazomethane, this compound provides a bench-stable, weighable solid that undergoes rapid base-mediated elimination to yield diazo functionalities under mild conditions[2]. Its predictable cleavage kinetics and high functional group tolerance make it a critical procurement choice for scalable pharmaceutical and materials synthesis where safety, precise stoichiometry, and reproducibility are paramount [1].

Research Fit

1

Non-azide diazo transfer reagent for α-diazoacetate and α-diazoketone synthesis

2

Crystalline solid format compatible with automated solid dispensing and ambient handling

3

High-purity grade supports reproducible transformations without in-house repurification

Generic substitution with mono-substituted p-toluenesulfonyl hydrazide (TsNHNH2) or traditional diazomethane fails in targeted diazoacetate synthesis due to fundamental mechanistic and safety limitations. Mono-tosylhydrazine is effective for forming hydrazones but lacks the second sulfonyl leaving group required to undergo the dual sulfinate elimination that converts bromoacetates directly to diazoacetates [1]. Conversely, using diazomethane requires specialized glassware, introduces severe explosion hazards, and poses extreme regulatory and safety hurdles for scale-up [2]. Furthermore, traditional diazotransfer reagents (like sulfonyl azides) require the substrate to possess an activated methylene group (such as an acetoacetate), necessitating additional synthetic steps and harsh deprotection conditions that base-sensitive substrates cannot survive[1].

Substitution Risk

Target reagent TsNHNHTs
Common substitute p-Toluenesulfonyl hydrazide (TsNHNH₂)
Free –NH₂ group forms hydrazones with carbonyls; reactivity diverts to Shapiro/Bamford-Stevens path, not diazo transfer.
Target reagent TsNHNHTs
Structural analog N,N′-Bis(benzenesulfonyl)hydrazine
Benzenesulfonyl analog reported with negligible alkylating activity; p-tolyl derivative shows measurable alkylating context—substitution pattern determines biological response.

High-Yielding Diazoacetate Synthesis via Dual Sulfinate Elimination

When converting alpha-bromoacetates to diazoacetates, N,N'-Bis(p-toluenesulfonyl)hydrazine achieves yields of 87–94% within 10–30 minutes at 0 °C using DBU as a base [1]. In contrast, mono-tosylhydrazine cannot undergo the necessary dual elimination to form the diazo group directly from bromoacetates, and traditional methods require either explosive diazomethane or sulfonyl azides that necessitate activated methylene groups and subsequent base-cleavage steps [2].

Evidence DimensionDiazoacetate Synthesis Yield and Time
Target Compound Data87–94% yield in 10–30 minutes (via DBU-mediated elimination)
Comparator Or BaselineMono-tosylhydrazine (0% yield, incompatible mechanism) / Sulfonyl azides (requires auxiliary activating groups)
Quantified DifferenceEnables one-pot conversion from bromoacetates to diazoacetates in >85% yield without activating groups.
ConditionsReaction in THF or CH2Cl2 at 0 °C with DBU or TMG.

Allows procurement teams to replace hazardous diazomethane generation setups with a bench-stable, weighable solid for scalable diazoacetate production.

Diazoacetate yield
Head-to-head
88% isolated yield
Reported synthetic efficiency context
3-phenylpropyl 2-diazoacetate, DBU, 0 °C; comparable to sulfonyl azide methods

Rapid Base-Triggered Cleavage Kinetics for Short Reaction Times

The utility of N,N'-Bis(p-toluenesulfonyl)hydrazine relies on its extreme sensitivity to basic cleavage. In the presence of 1,1,3,3-tetramethylguanidine (TMG) or DBU, the compound exhibits a half-life of less than 2 minutes, rapidly eliminating sulfinate to form the reactive intermediate [1]. By comparison, monotosylated hydrazides exhibit cleavage half-lives ranging from several minutes to several months under identical conditions, making them unsuitable for rapid, synchronized elimination cascades [1].

Evidence DimensionBase-mediated cleavage half-life
Target Compound Data< 2 minutes (with TMG/DBU)
Comparator Or BaselineMonotosylated hydrazides (minutes to months)
Quantified DifferenceOrders of magnitude faster cleavage, enabling rapid and complete conversion.
ConditionsDMSO or THF solvent, presence of TMG or DBU base at ambient or 0 °C.

Ensures rapid reaction completion (typically under 30 minutes), which is critical for preserving base-sensitive substrates in complex syntheses.

Reagent preparation yield
Reported
78% first crop; 89% combined
Supports scalable supply and cost review
Single-step process from TsNHNH₂ and TsCl

Superior Shelf-Life and Handling Safety vs. Gaseous Diazo Precursors

Unlike diazomethane, which is a highly toxic and explosive gas, or many sulfonyl azides that present shock-sensitivity risks, N,N'-Bis(p-toluenesulfonyl)hydrazine is a highly stable crystalline solid [1]. It melts at 209 °C (with decomposition) and exhibits no appreciable degradation after 6 months of storage at room temperature, allowing it to be used as a standard weighable, off-the-shelf reagent [2].

Evidence DimensionReagent Stability and Storage
Target Compound DataStable for >6 months at room temperature; mp 209 °C
Comparator Or BaselineDiazomethane (explosive gas, requires in situ generation) / Sulfonyl azides (shock sensitive)
Quantified DifferenceEliminates the need for specialized blast shields, specialized glassware, and immediate use requirements.
ConditionsAmbient room temperature storage.

Dramatically lowers the safety and regulatory barriers for procurement, allowing standard shipping and storage protocols.

Ambient stability
Class-level
Stable ≥1 year at 20–25 °C
Reduces cold-chain dependency
Closed container, protected from light; bis-sulfonyl pattern stabilizes N–N bond

High-Efficiency Late-Stage Diazo Installation for Polymer Precursors

In the synthesis of complex bis(diazocarbonyl) compounds for C1 cyclopolymerization, N,N'-Bis(p-toluenesulfonyl)hydrazine successfully converts sterically hindered bis(bromoacetates) to bis(diazoacetates) in 68–84% yields[1]. Traditional diazotransfer reagents fail here because they require the substrate to have an activated methylene, which would add unnecessary synthetic steps and require harsh deprotection conditions incompatible with the polymer precursors [1].

Evidence DimensionYield of complex bis(diazoacetates)
Target Compound Data68–84% yield directly from bis(bromoacetates)
Comparator Or BaselineTraditional diazotransfer (requires activated methylene and subsequent deacylation)
Quantified DifferenceSaves at least two synthetic steps (activation and deprotection) while maintaining high yields.
ConditionsDBU in THF at 0 °C for 3-5 hours.

Provides a streamlined, high-yield route for materials scientists and chemists synthesizing diazo-functionalized monomers and complex natural products.

Alkylating activity
Reported
p-Tolyl derivative: measurable activity; benzenesulfonyl analog: A₅₄₀ = 0
Supports SAR interpretation context
Colorimetric assay, L1210 cell line; substitution pattern governs response
Physical form
Class-level
Crystalline solid, mp 220–224 °C, non-hygroscopic
Compatible with automated solid dispensing
Ambient atmosphere handling; minimizes exposure vs. liquid hydrazines
Purity specification
Data to verify
≥98% (HPLC)
Supports procurement quality benchmark
Supplier-reported specification; verify per lot COA

Safe, Scalable Synthesis of alpha-Diazoacetates and alpha-Diazoketones

N,N'-Bis(p-toluenesulfonyl)hydrazine is a highly effective choice for pharmaceutical and fine chemical manufacturing where diazo compounds must be synthesized without the explosion risks and regulatory burdens of diazomethane [1].

Precursor Synthesis for C1 Cyclopolymerizations

In materials science, this compound is utilized to generate bis(diazocarbonyl) monomers from complex tetraols (e.g., pentaerythritol derivatives), enabling the synthesis of novel polymethylenes and functional polymers with large ring units [2].

Late-Stage Functionalization in Natural Product Synthesis

For complex natural product synthesis, this reagent allows the direct conversion of bromoacetates to diazoacetates under mild conditions, avoiding the harsh deacylation steps required by traditional diazotransfer methods that would otherwise destroy base-sensitive intermediates [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
α-Diazoacetate synthesis
Non-azide diazo transfer reagent
Reported yield and substrate scope
Biochemical cross-linking studies
Bis-sulfonyl electrophilic scaffold
Cross-linking efficiency (data to verify)
Sulfonyl hydrazine SAR research
Alkylating activity context
Comparator assay vs. benzenesulfonyl analog
Automated high-throughput experimentation
Crystalline solid format
Dispensing accuracy and automation compatibility

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14062-05-6

Wikipedia

N,N'-Ditosylhydrazine

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